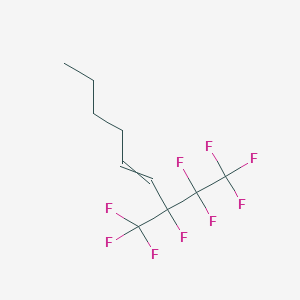
1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene typically involves the introduction of fluorine atoms into the hydrocarbon chain. This can be achieved through various fluorination techniques, such as direct fluorination, electrochemical fluorination, or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is crucial to achieving the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A fluorinated alcohol with similar properties and applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol used in organic synthesis and as a solvent.
2-Butyne, 1,1,1,4,4,4-hexafluoro-: A fluorinated alkyne with unique reactivity.
Uniqueness
1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)non-4-ene is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H11F9 |
|---|---|
Peso molecular |
302.18 g/mol |
Nombre IUPAC |
1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3 |
Clave InChI |
DBIHZZJBLFPWSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


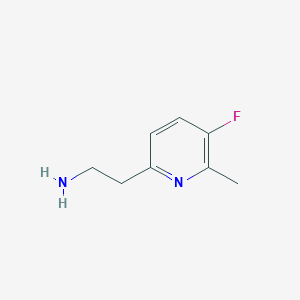
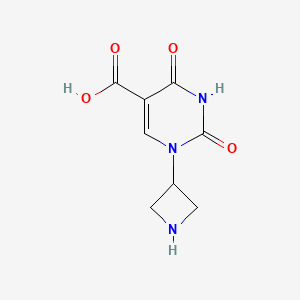

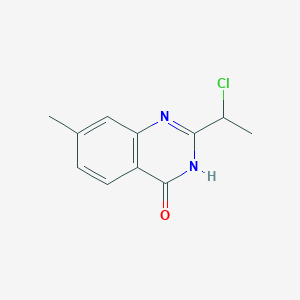


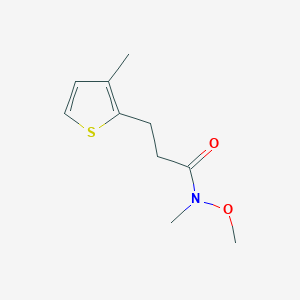
![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)
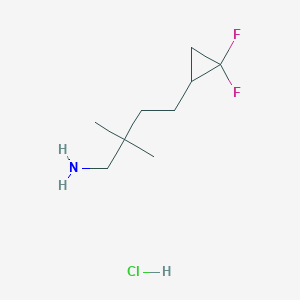
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)
